molecular formula C21H25Cl2N3O2S B2766062 2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1052529-63-1

2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No.: B2766062
CAS No.: 1052529-63-1
M. Wt: 454.41
InChI Key: CBOGQWQGEIKNHF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a synthetic acetamide derivative featuring a benzo[d]thiazole core substituted with a 4-methyl group, a 3-(dimethylamino)propyl chain, and a 4-chlorophenoxy moiety. The compound’s structural complexity arises from its dual substitution on the acetamide nitrogen, which introduces steric and electronic effects that influence its physicochemical and biological properties. The benzo[d]thiazole scaffold is known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial activity . The hydrochloride salt form enhances solubility, a critical factor for bioavailability in pharmacological applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2S.ClH/c1-15-6-4-7-18-20(15)23-21(28-18)25(13-5-12-24(2)3)19(26)14-27-17-10-8-16(22)9-11-17;/h4,6-11H,5,12-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOGQWQGEIKNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)COC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride represents a novel class of bioactive molecules with potential therapeutic applications. Its structural components suggest interactions with various biological targets, particularly in the context of neuropharmacology and oncology. This article aims to explore the biological activity of this compound through a review of relevant literature, including synthesis methods, biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula for the compound is C18H22ClN2O2SC_{18}H_{22}ClN_{2}O_{2}S, with a molecular weight of approximately 372.9 g/mol. The presence of a chlorophenoxy moiety, a dimethylamino group, and a benzo[d]thiazole unit suggests multiple pathways for biological interaction.

PropertyValue
Molecular Weight372.9 g/mol
Chemical FormulaC₁₈H₂₂ClN₂O₂S
SolubilitySoluble in organic solvents
Melting PointNot specified

Neuropharmacological Effects

Research indicates that compounds with similar structures exhibit significant interactions with serotonin transporters (SERT) and may influence neurotransmitter levels. A study on related compounds demonstrated that modifications in the phenyl ring affected binding affinities at SERT, suggesting that the chlorophenoxy group enhances selectivity and potency against depression-related targets .

Antitumor Activity

Thiazole derivatives have been recognized for their antitumor properties. The benzo[d]thiazole component of this compound may contribute to its cytotoxic effects against various cancer cell lines. In vitro studies have shown that thiazole-containing compounds can exhibit IC50 values in the low micromolar range, indicating potential as effective anticancer agents .

Structure-Activity Relationships (SAR)

The activity of this compound can be correlated with specific structural features:

  • Chlorophenoxy Group : Enhances lipophilicity and may improve membrane permeability.
  • Dimethylamino Propyl Side Chain : Contributes to receptor binding affinity.
  • Benzo[d]thiazole Moiety : Critical for antitumor activity, with modifications leading to variations in efficacy.

Table: SAR Insights from Related Compounds

Compound StructureIC50 (µM)TargetActivity Type
4-(benzo[d]thiazole-2-yl) phenols2.7AcetylcholinesteraseInhibitory
N-(3-(dimethylamino)propyl) derivativesVariesSERTAntidepressant
Thiazole derivatives<5Various cancer cellsCytotoxic

Case Studies

  • Case Study on SERT Interaction : A study demonstrated that structural modifications in similar compounds led to varying degrees of SERT selectivity, highlighting the importance of the chlorophenoxy substitution for enhancing binding affinity .
  • Anticancer Efficacy in Cell Lines : Research indicated that thiazole derivatives showed significant growth inhibition in HT29 (colon cancer) and A431 (skin cancer) cell lines, with IC50 values lower than standard chemotherapeutics like doxorubicin .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride exhibit antimicrobial properties. For instance, derivatives of thiazole have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. These studies often employ methods such as the turbidimetric method for evaluating in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's structure suggests potential activity against cancer cells. Preliminary studies have shown that thiazole derivatives can inhibit the proliferation of cancer cell lines, including breast cancer (MCF7). The anticancer properties are often assessed using assays like the Sulforhodamine B assay, which measures cell viability post-treatment .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with various biological targets. Such studies utilize software like Schrodinger to predict how well the compound fits into the active sites of target proteins, which is crucial for drug design and development .

Synthesis and Modification

The synthesis of this compound typically involves multi-step processes that include the formation of thiazole rings and subsequent modifications to introduce functional groups like chlorophenoxy and dimethylamino. These synthetic strategies are vital for optimizing the biological activity and pharmacokinetic properties of the compound .

Case Studies

Several case studies highlight the effectiveness of compounds related to this compound:

  • Study on Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against a panel of microbial strains. The results indicated that certain modifications led to enhanced antimicrobial activity, suggesting a structure-activity relationship that could be leveraged in drug development .
  • Anticancer Screening : In another investigation, thiazole derivatives were screened against various cancer cell lines, revealing that specific substitutions significantly increased cytotoxicity against breast cancer cells. This underscores the potential for developing new anticancer agents based on this scaffold .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of N-substituted acetamide derivatives with heterocyclic motifs. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Benzo[d]thiazole 4-Methyl, 3-(dimethylamino)propyl, 4-chlorophenoxy Likely kinase inhibition or antimicrobial (inferred from structural analogs)
2-((4-Chlorophenyl)thio)-N-(3-(dimethylamino)propyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride Benzo[d]thiazole 6-Nitro, 4-chlorophenylthio Enhanced electrophilicity due to nitro group; potential enzyme inhibition
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 3,4-Dichlorophenyl Antimicrobial, structural similarity to penicillin derivatives
5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazole-2-thiol Thiadiazole Benzo[d][1,3]dioxole, thiol group Acetylcholinesterase inhibition
N-(3-(Dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride Benzo[d]thiazole 4-Methoxy, dual benzo[d]thiazole carboxamide Enhanced binding affinity due to π-stacking from dual aromatic systems

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The 6-nitro substituent in the analog (CAS 1216418-08-4) increases electrophilicity, enhancing interactions with nucleophilic enzyme residues . Aromatic Systems: Compounds with dual benzo[d]thiazole cores (e.g., CAS 1052530-89-8) exhibit stronger π-π interactions in enzyme binding pockets compared to single-heterocycle analogs .

Solubility and Pharmacokinetics: Hydrochloride salt forms (common in target and related compounds) improve aqueous solubility, as seen in analogs like CAS 1216418-08-4, which is water-soluble despite its high molecular weight (~501.5 g/mol) . Thiadiazole derivatives (e.g., compound 4a in ) show lower solubility due to nonpolar thiol groups, limiting bioavailability.

Synthetic Pathways :

  • The target compound’s synthesis likely involves S-alkylation of thiol intermediates, similar to methods for 1,2,4-triazole derivatives .
  • In contrast, thiazole-based analogs (e.g., ) are synthesized via carbodiimide-mediated coupling, highlighting divergent routes for heterocyclic acetamides.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and amide coupling. Key steps include:

  • Thiazole ring formation : Use of copper salts (e.g., CuI) as catalysts for cyclization reactions under reflux conditions in polar aprotic solvents like DMF .
  • Amide bond formation : Activation of carboxylic acid precursors with coupling agents (e.g., HATU or DCC) in the presence of tertiary amines (e.g., triethylamine) to facilitate N-alkylation .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve signals for the chlorophenoxy (δ 7.2–7.4 ppm), dimethylamino (δ 2.2–2.5 ppm), and thiazole moieties (δ 6.8–7.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 478.12) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) monitor purity (>98%) and detect byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

  • Methodological Answer :

  • Dose-response standardization : Use IC₅₀ values normalized to positive controls (e.g., kinase inhibitors) to account for variability in cell viability assays .
  • Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., tyrosine kinases or GPCRs) .
  • Meta-analysis : Cross-reference data from orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) to validate mechanisms .

Q. What strategies are recommended for elucidating the reaction mechanisms of this compound’s interactions with biological targets?

  • Methodological Answer :

  • Kinetic studies : Use stopped-flow spectroscopy or microfluidic platforms to measure binding rates under physiological pH and temperature .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
  • Computational modeling : Molecular dynamics simulations (e.g., GROMACS) predict binding modes and identify critical residues in active sites .

Q. How do structural modifications (e.g., halogen substitution or salt forms) influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Salt form impact : Compare hydrochloride vs. freebase solubility using shake-flask methods (PBS pH 7.4 and simulated gastric fluid) .
  • Halogen effects : Replace the 4-chlorophenoxy group with fluorine or bromine analogs to assess changes in lipophilicity (logP via HPLC) and membrane permeability (Caco-2 assays) .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and oxidative stress (H₂O₂) .
  • LC-MS/MS stability assays : Monitor degradation products over 24–72 hours in plasma or liver microsomes .

Methodological Considerations Table

Parameter Technique Key Conditions References
Synthetic yieldColumn chromatographySilica gel, CH₂Cl₂/MeOH (95:5 → 70:30)
Purity verificationHPLC-UVC18 column, 1.0 mL/min, λ = 254 nm
Binding affinitySurface plasmon resonance (SPR)Immobilized target protein, 25°C, PBS buffer
Metabolic stabilityLiver microsome assaysNADPH regeneration system, 37°C

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